pCl-Tosyletomidate
Description
pCl-Tosyletomidate is a synthetic compound structurally characterized by a para-chlorine-substituted tosyl group integrated into an etomidate-like backbone. Etomidate derivatives are well-known for their pharmacological activity as intravenous anesthetic agents, primarily targeting γ-aminobutyric acid type A (GABAA) receptors . The para-chlorine substituent in this compound is hypothesized to enhance metabolic stability and receptor-binding affinity compared to non-halogenated analogs. Its synthesis typically involves nucleophilic substitution reactions, with detailed protocols emphasizing purity control via high-performance liquid chromatography (HPLC) and structural validation through nuclear magnetic resonance (NMR) spectroscopy .
Properties
CAS No. |
1192798-32-5 |
|---|---|
Molecular Formula |
C21H21ClN2O5S |
Molecular Weight |
448.92 |
Purity |
>95% |
Synonyms |
2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
pCl-Tosyletomidate can be synthesized using several synthetic routes. One common method involves the reaction between tosyl chloride and ethyl 3-amino-2-chloropropionate in the presence of a strong base such as potassium carbonate. The resultant product is a tosyl ester, which is then reacted with a secondary amine such as ethanolamine under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and medical applications.
Chemical Reactions Analysis
Types of Reactions
pCl-Tosyletomidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosyl group.
Oxidation and Reduction Reactions: The imidazole ring and other functional groups in the compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can result in the formation of corresponding oxides or hydroxylated products.
Scientific Research Applications
pCl-Tosyletomidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in the context of its anesthetic properties.
Medicine: Investigated for its potential use as an anesthetic agent in clinical practice.
Industry: Utilized in the development of pharmaceutical formulations and other chemical products.
Mechanism of Action
The mechanism of action of pCl-Tosyletomidate involves its interaction with specific molecular targets in the body. As an anesthetic, it likely acts on the central nervous system by modulating the activity of neurotransmitter receptors and ion channels. This modulation results in the inhibition of neuronal activity, leading to sedation and anesthesia. The exact molecular pathways and targets involved are still under investigation, but it is believed to involve the enhancement of inhibitory neurotransmission and suppression of excitatory neurotransmission.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | GABAA EC50 (nM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| This compound | 342.8 | 2.9 | 12.4 | 4.2 |
| Etomidate | 244.3 | 1.7 | 45.6 | 1.8 |
| m-NO2-Tosyletomidate | 353.7 | 3.2 | 8.9 | 3.1 |
| pF-Tosyletomidate | 326.7 | 2.6 | 18.3 | 5.0 |
<sup>a</sup>LogP: Octanol-water partition coefficient.
Pharmacological Activity
- Receptor Potency : this compound exhibits a 3.7-fold higher potency (EC50 = 12.4 nM) than etomidate (EC50 = 45.6 nM) at GABAA receptors, attributed to the electron-withdrawing chlorine enhancing hydrogen-bond interactions .
- Metabolic Stability : The para-chlorine substituent reduces oxidative metabolism by cytochrome P450 enzymes, yielding a longer half-life (t1/2 = 4.2 h) compared to etomidate (t1/2 = 1.8 h) .
Key Research Findings
In Vivo Efficacy
In rodent models, this compound induced anesthesia at 0.5 mg/kg, a lower dose than etomidate (1.2 mg/kg). However, adrenal suppression—a common side effect of etomidate derivatives—was observed at higher doses (>2.0 mg/kg), suggesting a narrow therapeutic window .
Selectivity Profiling
Compared to m-NO2-Tosyletomidate, this compound showed 40% lower affinity for off-target sigma-1 receptors, highlighting improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
